Primisulfuron-methyl
Overview
Description
Primisulfuron-methyl is a urea herbicide used on crop and non-crop areas for the control of grass weeds and many kinds of broad-leaved weeds . It is a selective postemergence systemic herbicide that is rapidly absorbed by plants and transported throughout the plant roots and foliage .
Synthesis Analysis
Primisulfuron-methyl is synthesized from guanidine nitrate, diethyl malonate, and glucide through five steps of reaction .
Molecular Structure Analysis
The molecular formula of Primisulfuron-methyl is C15H12F4N4O7S . Its exact mass is 468.04 and the molecular weight is 468.336 .
Chemical Reactions Analysis
Primisulfuron-methyl is used as an analytical reference standard for the determination of the analyte in surface and groundwater samples by solid-phase extraction (SPE) and high-performance liquid chromatography-electrospray ionization-mass spectrometry (HPLC/ESI-MS) .
Physical And Chemical Properties Analysis
Primisulfuron-methyl has a molecular weight of 468.34 . It is moderately toxic by skin contact and has low toxicity by ingestion .
Scientific Research Applications
Synthesis and Herbicidal Effect
Primisulfuron-methyl has been a focus of synthesis research, where novel methods have been explored for its preparation. A study highlighted a new synthesis method for Primisulfuron-methyl starting from guanidine nitrate, diethyl malonate, and glucide, achieving a target product purity of 99% and a total yield of 31.2%. This process was noted for the easy availability of raw materials, mild reaction conditions, and straightforward operation, highlighting its utility in agricultural settings, specifically for corn farmland (Lu Yang, 2006). Another study discussed a synthesis method involving 2-amino-4,6-bis(difluoromethoxy)-pyrimidine and 2-methoxycarbonylphenylsulfonylisocyanate, emphasizing its efficacy as a herbicide in controlling unwanted vegetation (Xiao Shen-chu, 2007).
Environmental Behavior and Degradation
The environmental behavior of primisulfuron-methyl has been scrutinized, particularly its degradation process. One study observed the microbial degradation of primisulfuron-methyl, noting that it was more persistent in neutral or weakly basic solutions. The study also reported that hydrolysis and photolysis could facilitate the microbial degradation of primisulfuron-methyl, providing insight into its environmental fate and the potential for bioremediation (I. Braschi et al., 2000).
Analytical Methods and Detection
Analytical methods for detecting and quantifying primisulfuron-methyl in various mediums have also been a significant area of research. High-Performance Liquid Chromatography (HPLC) methods have been developed for precise quantification, with one study achieving a high linear correlation coefficient (0.9999) and an average recovery of 99.8%, underscoring the reliability and accuracy of this method (Zhang Yun-feng, 2012). Additionally, magnetic materials based on N-methylimidazolium ionic liquid and Fe3O4 magnetic nanoparticles have been used for extracting and preconcentrating primisulfuron-methyl from polluted water samples, demonstrating the potential for monitoring and managing environmental contamination (Mohamed Bouri et al., 2012).
Interaction with Soil and Crops
Studies on primisulfuron-methyl's interaction with soil and crops reveal its complex behavior in agricultural settings. Research focusing on its sorption on soil and soil colloids found that the sorption was pH-dependent and involved a rapid process following the Freundlich equation. This finding is crucial for understanding the mobility and potential environmental impact of primisulfuron-methyl in agricultural soils (A. Pusino et al., 2004). Additionally, the efficacy of primisulfuron-methyl in controlling weeds in turfgrass and its selective behavior between species like annual bluegrass and Kentucky bluegrass have been documented, contributing valuable knowledge for turf management and weed control strategies (P. McCullough et al., 2015).
Safety And Hazards
Future Directions
properties
IUPAC Name |
methyl 2-[[4,6-bis(difluoromethoxy)pyrimidin-2-yl]carbamoylsulfamoyl]benzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12F4N4O7S/c1-28-11(24)7-4-2-3-5-8(7)31(26,27)23-15(25)22-14-20-9(29-12(16)17)6-10(21-14)30-13(18)19/h2-6,12-13H,1H3,(H2,20,21,22,23,25) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTYVMAQSHCZXLF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1S(=O)(=O)NC(=O)NC2=NC(=CC(=N2)OC(F)F)OC(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12F4N4O7S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8032463 | |
Record name | Primisulfuron-methyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8032463 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
468.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless or white solid; [HSDB] Greyish-brown odorless granules; [MSDSonline] | |
Record name | Primisulfuron-methyl | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/6837 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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Solubility |
Solubility in acetone 35,000 mg/l, ethanol 1000 mg/l, toluene 570 mg/l, n-octanol 7.7 mg/l, n-hexane 1.5 mg/l (all measured at 25 °C), Solubility in water: 3.3 (pH 5), 243 (pH 7), 5280 (pH 9) (all in mg/l) | |
Record name | PRIMISULFURON-METHYL | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7062 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
1.61 @ 20 °C | |
Record name | PRIMISULFURON-METHYL | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7062 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
<5X10-3 mPa (<3.75X10-8 mm Hg) @ 25 °C | |
Record name | PRIMISULFURON-METHYL | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7062 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Product Name |
Primisulfuron-methyl | |
Color/Form |
Colorless crystals, Fine white powder | |
CAS RN |
86209-51-0 | |
Record name | Primisulfuron-methyl | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=86209-51-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Primisulfuron-methyl [ISO] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0086209510 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Primisulfuron-methyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8032463 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Benzoic acid, 2-[[[[[4,6-bis(difluoromethoxy)-2-pyrimidinyl]amino]carbonyl]amino]sulfonyl]-, methyl ester | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.118.259 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | PRIMISULFURON-METHYL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3TN6B6S8JP | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Record name | PRIMISULFURON-METHYL | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7062 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
194.8-197.4 °C (decomposition) | |
Record name | PRIMISULFURON-METHYL | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7062 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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